molecular formula C19H20F3N7O2 B277667 4-{5-[2-(3,5-dimethyl-4-morpholinyl)-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether

4-{5-[2-(3,5-dimethyl-4-morpholinyl)-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether

货号 B277667
分子量: 435.4 g/mol
InChI 键: QXRBDLBKKRKMFF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-{5-[2-(3,5-dimethyl-4-morpholinyl)-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether, also known as TAK-659, is a small molecule inhibitor that has shown promise in the treatment of various types of cancer. This compound belongs to the class of tetraazacyclooctane-based kinase inhibitors, which have been extensively studied for their potential therapeutic applications.

作用机制

4-{5-[2-(3,5-dimethyl-4-morpholinyl)-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether inhibits the activity of several kinases that are involved in the growth and survival of cancer cells, including BTK, FLT3, and JAK3. By inhibiting these kinases, 4-{5-[2-(3,5-dimethyl-4-morpholinyl)-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether can block the signaling pathways that promote cancer cell growth and survival. In addition, 4-{5-[2-(3,5-dimethyl-4-morpholinyl)-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy.
Biochemical and Physiological Effects:
4-{5-[2-(3,5-dimethyl-4-morpholinyl)-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been shown to have several biochemical and physiological effects in preclinical studies. This compound inhibits the activity of several kinases that are involved in the growth and survival of cancer cells, leading to decreased cancer cell proliferation and increased cancer cell death. In addition, 4-{5-[2-(3,5-dimethyl-4-morpholinyl)-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy.

实验室实验的优点和局限性

4-{5-[2-(3,5-dimethyl-4-morpholinyl)-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has several advantages for lab experiments, including its high purity and good yields. This compound is also easy to synthesize and can be readily scaled up for larger experiments. However, 4-{5-[2-(3,5-dimethyl-4-morpholinyl)-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has some limitations, including its relatively short half-life and low solubility in aqueous solutions.

未来方向

There are several future directions for the study of 4-{5-[2-(3,5-dimethyl-4-morpholinyl)-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether. One area of research is the development of new formulations of 4-{5-[2-(3,5-dimethyl-4-morpholinyl)-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether that can improve its solubility and bioavailability. Another area of research is the identification of new targets for 4-{5-[2-(3,5-dimethyl-4-morpholinyl)-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether, which could expand its therapeutic applications. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-{5-[2-(3,5-dimethyl-4-morpholinyl)-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether in humans, which could lead to its approval for the treatment of various types of cancer.

合成方法

The synthesis of 4-{5-[2-(3,5-dimethyl-4-morpholinyl)-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether involves several steps, starting with the preparation of the key intermediate 4-(trifluoromethyl)-5-pyrimidinylamine. This intermediate is then reacted with 2-(3,5-dimethyl-4-morpholinyl)-1H-tetrazole-5-thiol to yield the desired product, 4-{5-[2-(3,5-dimethyl-4-morpholinyl)-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether. The synthesis of 4-{5-[2-(3,5-dimethyl-4-morpholinyl)-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been optimized to yield high purity and good yields.

科学研究应用

4-{5-[2-(3,5-dimethyl-4-morpholinyl)-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that 4-{5-[2-(3,5-dimethyl-4-morpholinyl)-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether inhibits the activity of several kinases that are involved in the growth and survival of cancer cells. This compound has also been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy.

属性

分子式

C19H20F3N7O2

分子量

435.4 g/mol

IUPAC 名称

4-[5-[1-(4-methoxyphenyl)tetrazol-5-yl]-4-(trifluoromethyl)pyrimidin-2-yl]-3,5-dimethylmorpholine

InChI

InChI=1S/C19H20F3N7O2/c1-11-9-31-10-12(2)28(11)18-23-8-15(16(24-18)19(20,21)22)17-25-26-27-29(17)13-4-6-14(30-3)7-5-13/h4-8,11-12H,9-10H2,1-3H3

InChI 键

QXRBDLBKKRKMFF-UHFFFAOYSA-N

SMILES

CC1COCC(N1C2=NC=C(C(=N2)C(F)(F)F)C3=NN=NN3C4=CC=C(C=C4)OC)C

规范 SMILES

CC1COCC(N1C2=NC=C(C(=N2)C(F)(F)F)C3=NN=NN3C4=CC=C(C=C4)OC)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。